N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a compound that likely features a complex structure with multiple heterocyclic components, including a pyrazole ring, an oxadiazole moiety, and a sulfonamide group attached to a cyclopropane ring. This structure suggests potential for interaction with various biological targets and could be of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of compounds related to this compound may involve cycloaddition reactions, as seen in the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles to produce highly functionalized 4-aminoimidazoles . This method provides a regioselective approach that could potentially be adapted for the synthesis of the target compound by modifying the reaction partners to include a cyclopropane sulfonamide and an appropriate pyrazole derivative.
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of multiple rings, including the 1,2,4-oxadiazole and pyrazole, which are known to participate in various chemical interactions due to their electron-rich nature. The sulfonamide group attached to the cyclopropane ring could add to the compound's polarity and potential for hydrogen bonding, which might influence its binding affinity to biological targets .
Chemical Reactions Analysis
Compounds with similar structures have been shown to interact with biological receptors. For instance, N-alkylated arylsulfonamides have demonstrated selectivity towards the 5-HT7 receptor, with potential implications for the treatment of central nervous system disorders . The presence of the 1,2,4-oxadiazole and pyrazole rings in the compound of interest could also imply a range of possible chemical reactions, including interactions with enzymes or receptors involved in inflammation and pain, as suggested by the pharmacological evaluation of related heterocyclic derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have shown a range of activities, including toxicity assessment, tumor inhibition, and anti-inflammatory actions . The presence of the sulfonamide group could enhance solubility in aqueous media, and the overall molecular architecture might influence the compound's stability, reactivity, and ability to cross biological membranes.
科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. These compounds were evaluated for antibacterial activity, demonstrating significant potential (Azab, Youssef, & El‐Bordany, 2013).
Selective Ligands and Multifunctional Agents
The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment. This approach led to the identification of compounds with potent and selective antagonist activity at the 5-HT7 receptor and multimodal 5-HT/dopamine receptor ligand activity, showcasing potential for CNS disorder treatment (Canale et al., 2016).
Drug Development Applications
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of celecoxib, a drug currently used for treating rheumatoid arthritis and osteoarthritis. This research highlighted the potential of sulfonamide derivatives in the development of new therapeutic agents with specific target activity (Penning et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-2-16-7-8(5-12-16)11-14-10(19-15-11)6-13-20(17,18)9-3-4-9/h5,7,9,13H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLDARUUIOMDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。